CARM1 17b
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H32N4O2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[4-[2-(2,6-dimethoxyphenyl)-7-methyl-3H-benzimidazol-5-yl]piperidin-1-yl]-N-methylethanamine |
InChI |
InChI=1S/C24H32N4O2/c1-16-14-18(17-8-11-28(12-9-17)13-10-25-2)15-19-23(16)27-24(26-19)22-20(29-3)6-5-7-21(22)30-4/h5-7,14-15,17,25H,8-13H2,1-4H3,(H,26,27) |
InChI Key |
PFOQIHIIOLBCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N2)C3=C(C=CC=C3OC)OC)C4CCN(CC4)CCNC |
Origin of Product |
United States |
Chemical Compound Carm1 17b Carm1 in 3 : Discovery and Structure Activity Relationships
Identification and Early Development of CARM1 Inhibitors
The search for small molecule inhibitors targeting CARM1 has employed various strategies, aiming to identify compounds that can modulate its enzymatic activity. These approaches include high-throughput screening and fragment-based drug discovery.
High-Throughput Screening (HTS) Approaches for Initial Hit Discovery
High-throughput screening (HTS) has been a key method for the initial identification of CARM1 inhibitors. nih.govportlandpress.comacs.org These large-scale screening campaigns involve testing diverse chemical libraries against CARM1 enzymatic activity to find initial "hit" compounds. HTS has successfully identified various chemical series with inhibitory activity against CARM1, including pyrazole-amide and benzo[d]imidazole scaffolds. nih.gov For example, virtual screening approaches, a form of computational screening often used in conjunction with or following HTS, have also been employed to identify CARM1 inhibitors. acs.org One study using virtual screening identified 11 CARM1 inhibitors from 51 tested compounds, with varying ligand efficiencies. acs.org
Fragment-Based Drug Discovery Strategies
Fragment-based drug discovery (FBDD) is another strategy utilized in the identification of CARM1 inhibitors. portlandpress.comresearchgate.netrsc.org This approach involves screening small chemical fragments that bind weakly to the target protein. These fragments are then grown or combined to generate more potent and selective lead compounds. researchgate.net Starting from a fragment hit, structure-activity relationship (SAR) studies have been conducted, leading to the discovery of more potent and selective CARM1 inhibitors. nih.govresearchgate.net For instance, a fragment-based approach initially aimed at PRMT6 inhibition identified an ethylenediamino-containing fragment that showed low micromolar IC50 values against several type I PRMTs, including CARM1. rsc.org Further optimization of this fragment led to compounds with improved potency and selectivity for CARM1. rsc.org
Structure-Activity Relationship (SAR) Investigations of CARM1-IN-3 (Compound 17b) and Analogues
Structure-activity relationship (SAR) studies are critical in optimizing the potency and selectivity of initial hit compounds. nih.govresearchgate.netnih.gov These investigations involve synthesizing and testing a series of analogues with systematic modifications to the core structure of the lead compound, such as CARM1-IN-3 (compound 17b). nih.govacs.orgnih.gov
Elucidation of Key Structural Motifs for CARM1 Inhibitory Potency
SAR studies on CARM1 inhibitors, including analogues of CARM1-IN-3, have aimed to identify the key structural motifs responsible for potent CARM1 inhibition. nih.govportlandpress.com These studies often involve exploring different regions of the inhibitor scaffold. researchgate.net For instance, modifications to the benzo[d]imidazole core of CARM1-IN-3 and attached groups have been investigated to understand their impact on potency. nih.gov
The binding of inhibitors within the CARM1 active site, which includes the S-adenosyl-L-methionine (SAM) cofactor binding pocket and the arginine substrate binding channel, is crucial for their activity. portlandpress.comrsc.orgpnas.org Crystal structures of CARM1 in complex with inhibitors have provided valuable insights into these interactions, revealing hydrogen bonds and other contacts with residues in the binding site. portlandpress.comrsc.orgpnas.org These structural insights guide the rational design of more potent inhibitors. portlandpress.comrsc.org
Analysis of Chemical Modifications Influencing CARM1 Selectivity
Achieving selectivity for CARM1 over other PRMTs is a major challenge due to the conserved nature of the SAM and arginine binding sites, particularly among type I PRMTs. portlandpress.comrsc.org SAR studies have focused on identifying chemical modifications that exploit the subtle differences between the binding pockets of CARM1 and other PRMTs. portlandpress.comrsc.org
Modifications to different parts of the inhibitor molecule can influence selectivity. For example, variations in linker length between certain moieties have been shown to confer a degree of selectivity between CARM1 and PRMT1. portlandpress.com Substitutions on aromatic rings have also been explored and found to be generally well tolerated in some series of CARM1 inhibitors, potentially impacting selectivity. rsc.org
Differences in the structural features of PRMTs outside the catalytic core, such as the N-terminal additions and dimerization interfaces, can also influence substrate specificity and potentially inhibitor selectivity. nih.govgenetics.ac.cn While the catalytic core is conserved, divergent regions can play a role in substrate recognition. nih.govgenetics.ac.cn
The development of selective inhibitors like CARM1-IN-3 (compound 17b) highlights the success of SAR investigations in identifying chemical scaffolds and modifications that favor binding to CARM1 compared to other PRMT family members.
Mechanistic Insights from SAR Studies
Structure-activity relationship studies have been instrumental in the discovery and optimization of CARM1 inhibitors, including compound 17b. These studies involve systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its biological activity, providing insights into the structural features necessary for potent and selective inhibition. nih.govscispace.com
Research into CARM1's mechanism of action reveals that it preferentially methylates arginine 17 (H3R17) and arginine 26 (H3R26) on histone H3, a modification linked to transcriptional activation. nih.govresearchgate.netembopress.orgactivemotif.com SAR studies of CARM1 inhibitors aim to design molecules that can effectively block this methyltransferase activity. The development of potent and selective inhibitors like compound 17b suggests that specific structural motifs within the benzo[d]imidazole scaffold are critical for high affinity binding to the CARM1 enzyme. researchgate.netnih.gov
Mechanistic insights from SAR studies, often complemented by structural biology techniques like X-ray crystallography, help to elucidate how inhibitors interact with the CARM1 active site. rcsb.org This understanding guides further rational design efforts to improve potency, selectivity over other PRMTs (such as PRMT1 and PRMT3), and pharmacokinetic properties. nih.govmedchemexpress.comtargetmol.commedchemexpress.com
Compound 17b (CARM1-IN-3) has been reported to exhibit potent inhibitory activity against CARM1 with an IC₅₀ value of 0.07 µM, demonstrating significant selectivity over CARM3 (IC₅₀ > 25 µM). medchemexpress.comtargetmol.commedchemexpress.com This selectivity profile is a key outcome of the focused SAR efforts.
Below is a table summarizing the reported inhibitory activity of CARM1-IN-3:
| Compound Name | Alternate Name | Target | IC₅₀ (µM) | Selectivity |
|---|---|---|---|---|
| CARM1-IN-3 | Compound 17b | CARM1 | 0.07 | >25 µM for CARM3 medchemexpress.comtargetmol.commedchemexpress.com |
Synthesis Methodologies for CARM1-IN-3 (Compound 17b) and Related Chemical Entities
The synthesis of CARM1-IN-3 (compound 17b) and related chemical entities typically involves multi-step organic synthesis procedures. As a benzo[d]imidazole inhibitor, its synthesis is part of the chemical exploration and optimization of this class of compounds. nih.gov While a specific detailed synthetic route solely for CARM1-IN-3 was not extensively detailed in the provided search results, the discovery of such inhibitors often stems from established synthetic strategies for related chemical scaffolds.
General synthetic schemes for the preparation of benzo[d]imidazole inhibitors of CARM1 have been reported as part of SAR studies. nih.govnih.gov These methodologies commonly involve the construction of the core heterocyclic ring system and subsequent functionalization with various substituents to explore the impact of structural modifications on inhibitory activity. The synthesis of related compounds often involves coupling reactions, cyclizations, and functional group transformations. A general scheme for the synthesis of some related compounds has been published. nih.gov
Furthermore, compound 17b (CARM1-IN-3) has been noted for its utility in the synthesis of other research tools, such as PROTAC (Proteolysis Targeting Chimera) CARM1 degraders. targetmol.commedchemexpress.eu This indicates that established synthetic routes allow for the preparation of compound 17b on a scale sufficient for its use as a building block in the synthesis of more complex molecules.
The development of efficient and scalable synthesis methodologies is crucial for providing sufficient quantities of CARM1 inhibitors like compound 17b for in vitro and in vivo studies, facilitating a deeper understanding of CARM1's biological roles and the therapeutic potential of its inhibition.
Molecular and Cellular Mechanisms of Carm1 in 3 Compound 17b Action
Enzymatic Inhibition Profile of CARM1-IN-3 (Compound 17b)
CARM1-IN-3 functions as a potent and selective inhibitor of CARM1 enzymatic activity. medchemexpress.commedchemexpress.com
Biochemical Characterization of CARM1 Inhibition Kinetics
Biochemical studies have characterized CARM1-IN-3 as a potent inhibitor of CARM1. It exhibits an half-maximal inhibitory concentration (IC50) of 0.07 µM for CARM1. medchemexpress.commedchemexpress.com This demonstrates a high level of potency against the target enzyme. Furthermore, CARM1-IN-3 shows significant selectivity, with an IC50 value greater than 25 µM for CARM3, indicating a substantial preference for inhibiting CARM1 over CARM3. medchemexpress.commedchemexpress.com
While the potency and selectivity of CARM1-IN-3 have been established, detailed kinetic parameters such as the Michaelis constant (Km), maximum reaction velocity (Vmax), and the specific type of inhibition (e.g., competitive, uncompetitive, non-competitive) for CARM1-IN-3 have not been explicitly detailed in the consulted literature. Studies on other CARM1 inhibitors, such as TBBD, have shown uncompetitive inhibition kinetics with respect to both histone H3 and the methyl donor AdoMet. nih.gov
Effects on CARM1-Mediated Gene Regulation
CARM1 plays a significant role in regulating gene expression through its methyltransferase activity, affecting both histone and non-histone proteins involved in transcription and chromatin structure. oup.comacs.orgmdpi.com
Modulation of Histone Arginine Methylation (e.g., H3R17me2a, H3R26me2a) by CARM1-IN-3
A primary mechanism by which CARM1 influences gene regulation is through the asymmetric dimethylation of arginine residues on histone H3, specifically at arginine 17 (H3R17me2a) and arginine 26 (H3R26me2a). oup.comnih.govoup.comnih.govwikipedia.orgarigobio.comnih.govresearchgate.netembopress.orgactivemotif.comnih.gov These methylation marks are generally associated with transcriptional activation and can influence the recruitment of effector proteins and chromatin structure. wikipedia.orgnih.govresearchgate.netembopress.orgpnas.org
Influence on Transcriptional Activation of CARM1-Dependent Genes (e.g., Estrogen/ERα-target genes, CCNE2)
CARM1 acts as a transcriptional coactivator for various transcription factors, including nuclear receptors such as the estrogen receptor alpha (ERα). nih.govacs.orgmdpi.comabcam.comaacrjournals.orgoup.com Through its interaction with coactivator complexes and methylation of substrates, CARM1 enhances the transcriptional activation of target genes. mdpi.comoup.com CARM1 is known to be involved in the regulation of estrogen/ERα-target genes, including those involved in cell cycle progression like Cyclin E2 (CCNE2). acs.orgabcam.comaacrjournals.orgbioscientifica.com CARM1 is essential for the estrogen-induced expression of E2F1 and its target genes, including CCNE1 and CCNE2. aacrjournals.org
While CARM1's role in the transcriptional activation of these genes is established, the provided literature does not explicitly demonstrate the direct influence of CARM1-IN-3 (compound 17b) on the transcriptional activation of estrogen/ERα-target genes or CCNE2. Other CARM1 inhibitors, such as iCARM1, have been shown to suppress the expression of oncogenic estrogen/ERα-target genes, indicating that CARM1 inhibition can impact these pathways. acs.org
Disruption of CARM1-Regulated Chromatin Dynamics and Accessibility
CARM1's methyltransferase activity contributes to the dynamic regulation of chromatin structure and accessibility, which in turn affects gene expression. acs.orgnih.govresearchgate.netnih.govbiorxiv.orgresearchgate.net CARM1 can influence chromatin dynamics through the methylation of histones and non-histone proteins that are part of chromatin remodeling complexes, such as the SWI/SNF complex (e.g., BAF155). acs.orgresearchgate.netbiorxiv.orgresearchgate.net CARM1-mediated methylation of H3R17 and H3R26 may facilitate transcription, potentially by influencing the association of corepressors with chromatin. oup.comnih.gov
The provided search results highlight CARM1's involvement in chromatin remodeling and its impact on the association of protein complexes with chromatin. acs.orgnih.govresearchgate.netnih.govbiorxiv.orgresearchgate.net However, direct experimental evidence detailing how CARM1-IN-3 (compound 17b) specifically disrupts CARM1-regulated chromatin dynamics or accessibility is not available in the consulted literature. Inhibition of CARM1 by other means, such as genetic knockdown or other inhibitors, has been shown to affect chromatin association of regulatory complexes and histone acetylation, suggesting that CARM1-IN-3 would likely have similar effects due to its inhibitory action on CARM1. nih.govresearchgate.net
Impact on Non-Histone Substrate Methylation and Function (e.g., NFIB, Pontin, C/EBPα, p300/CBP)
CARM1 methylates a diverse array of non-histone proteins, influencing their function and downstream cellular processes. Key non-histone substrates include transcriptional coregulators, transcription factors, chromatin remodeling factors, and RNA-binding proteins. researchgate.netnih.govnih.govmdpi.comnih.govuniprot.orguniprot.orgfrontiersin.orgresearchgate.net
One prominent non-histone substrate is the CREB-binding protein (CBP) and its related protein p300. CARM1 methylates multiple arginine residues in CBP/p300, including sites in the KIX domain and the GRIP1 binding domain. uniprot.orgfrontiersin.orgnih.gov Methylation of CBP/p300 by CARM1 has been shown to influence its interaction with other proteins, such as CREB and members of the p160 coactivator family (e.g., GRIP1), thereby modulating transcriptional activation or repression in different signaling pathways, including the cAMP signaling pathway. mdpi.comuniprot.orguniprot.orgfrontiersin.orgnih.govoup.com Inhibition of CARM1 can lead to a reduction in CBP's histone acetyltransferase (HAT) activity. researchgate.net
The chromatin remodeling factor BAF155 is another non-histone substrate of CARM1, methylated at arginine 1064. This methylation is reported to be critical for BAF155's chromatin remodeling activity. frontiersin.org Similarly, the Mediator complex subunit MED12 is a major CARM1 substrate, with methylation occurring on multiple arginine residues, including R1862, R1912, and R1899. frontiersin.org
Transcription factors such as NFIB, Pontin, and C/EBPα are also subject to CARM1-mediated methylation, impacting their specific functions. CARM1 methylates NFIB, and this modification is crucial for its role in promoting oncogenic and metastatic activities in small cell lung cancer. researchgate.net Methylated NFIB is suggested to recruit effector proteins like TRIM29. researchgate.net Pontin methylation by CARM1 is essential for the epigenetic regulation of autophagy. researchgate.net CARM1-mediated methylation of C/EBPα at R35 affects its interaction with the transcription factor PU.1, influencing the speed of transdifferentiation. elifesciences.org Treatment with a CARM1 inhibitor (TP064) was shown to increase the interaction between endogenous C/EBPα and PU.1, supporting the notion that CARM1 methylation reduces this interaction. elifesciences.org
While specific detailed data tables on the direct impact of CARM1-IN-3 on the methylation status of each of these substrates were not extensively available in the provided snippets, CARM1-IN-3 is characterized as a potent and selective inhibitor of CARM1 methyltransferase activity. targetmol.commedchemexpress.eumedchemexpress.commedchemexpress.com Therefore, its application is expected to prevent or significantly reduce the asymmetric dimethylation of these non-histone substrates, consequently disrupting the downstream functions regulated by these methylation events.
Alterations in CARM1-Dependent Protein-Protein Interactions
CARM1 functions within numerous multiprotein complexes and interacts with a wide range of proteins to exert its biological effects, particularly in transcriptional regulation and RNA processing. nih.govuniprot.orgembopress.org These interactions can be direct or mediated through other proteins, and some are dependent on CARM1's methyltransferase activity.
Analysis of Inhibitor Effects on the CARM1 Interactome
The CARM1 interactome includes key transcriptional coactivators like the p160 family members (SRC-1, GRIP1/SRC2, SRC3/ACTR), p300/CBP, and MED12. researchgate.netmdpi.comnih.govuniprot.orguniprot.orgfrontiersin.orgnih.govembopress.org CARM1 also interacts with various transcription factors (e.g., nuclear receptors, NF-κB, MEF2, C/EBPα, NFIB), chromatin-associated proteins (e.g., BAF155), RNA-binding proteins (e.g., PABP1, HuR), and splicing factors (e.g., CA150, SAP49, SmB, U1C). researchgate.netnih.govresearchgate.netnih.govuniprot.orguniprot.orgfrontiersin.orgresearchgate.netoup.comelifesciences.orgembopress.org Novel interacting proteins, such as the E3 ubiquitin ligase DZIP3 and ALIX, an ESCRT accessory protein, have also been identified as CARM1 partners. nih.govcicbiogune.esnih.gov
While comprehensive studies detailing the global impact of CARM1-IN-3 on the entire CARM1 interactome were not specifically found in the provided information, the known functions of CARM1 and the nature of its interactions allow for inferences regarding the consequences of its inhibition. Many CARM1-dependent protein-protein interactions are either directly mediated by or functionally regulated by the methylation activity of CARM1. For instance, CARM1 methylation of CBP/p300 can block its interaction with CREB. mdpi.comuniprot.orguniprot.org Methylation of C/EBPα by CARM1 affects its interaction with PU.1. elifesciences.org
Inhibiting CARM1 with compounds like CARM1-IN-3 is expected to prevent or reduce the methylation of its substrates. This lack of methylation would consequently alter the dynamics and functional outcomes of methylation-dependent protein interactions. For example, preventing CBP/p300 methylation by CARM1-IN-3 would likely relieve the block on CBP/p300 interaction with CREB and could impact the interaction between CBP/p300 and p160 coactivators, as well as affect CBP's HAT activity, which is influenced by CARM1 inhibition. researchgate.net Similarly, inhibiting the methylation of transcription factors like NFIB or C/EBPα would likely disrupt their interactions with downstream effectors or partners that are sensitive to their methylation status. researchgate.netelifesciences.org
Functional Consequences on CARM1 Coactivator and Splicing Factor Complexes
CARM1 plays a crucial role in the assembly and function of transcriptional coactivator complexes. It is recruited by various transcription factors, particularly nuclear receptors, often through interaction with p160 coactivators. researchgate.netnih.govmdpi.comnih.govuniprot.orguniprot.orgoup.comembopress.org Within these complexes, CARM1 methylates histones and non-histone proteins like p160s and p300/CBP, which is essential for optimal transcriptional activation. researchgate.netmdpi.comfrontiersin.orgnih.govoup.com The methylation of p300/CBP can influence the assembly and disassembly of coactivator complexes on gene promoters. nih.govoup.com CARM1 also acts synergistically with other coactivators like PRMT1 and p300/CBP to enhance steroid hormone-dependent transcription. oup.com
In addition to its role in transcriptional coactivation, CARM1 is involved in regulating pre-mRNA splicing by methylating splicing factors. nih.govresearchgate.netoup.comembopress.org Known splicing factor substrates include CA150, SAP49, SmB, and U1C. nih.govresearchgate.netoup.comembopress.org CARM1-mediated methylation of these factors can regulate alternative splicing patterns, for instance, by promoting exon skipping in a methylation-dependent manner. researchgate.netoup.com Methylation of splicing factors can also affect their interactions with other components of the splicing machinery, such as the interaction between methylated CA150 and the Tudor domain of the SMN protein, which is relevant to spinal muscular atrophy pathogenesis. researchgate.net
Inhibiting CARM1's methyltransferase activity with CARM1-IN-3 would directly impair its ability to methylate these coactivator and splicing factor substrates. This inhibition of methylation would consequently disrupt the formation and function of the CARM1-containing coactivator and splicing factor complexes that rely on these methylation events. For example, preventing the methylation of p160s and p300/CBP would likely attenuate the synergistic transcriptional activation mediated by nuclear receptors and their coactivators. Similarly, inhibiting the methylation of splicing factors would be expected to alter pre-mRNA alternative splicing patterns and potentially affect the assembly or activity of spliceosomal complexes.
Preclinical Research Paradigms and Findings for Carm1 in 3 Compound 17b
In Vitro Efficacy Studies in Disease Models
In vitro research has been instrumental in understanding the cellular mechanisms influenced by CARM1-IN-3 treatment. These studies have investigated its impact on fundamental cellular processes in disease models, including cancer cell proliferation, cell cycle progression, and the induction of cell fate changes.
Effects on Cancer Cell Proliferation and Viability
CARM1 is frequently overexpressed in numerous cancer types, and its inhibition has demonstrated effects on cancer cell proliferation. Studies have shown that knockdown of CARM1 can reduce the proliferative activity of cancer cells, such as those from non-small cell lung cancer (NSCLC) cell lines. aging-us.com Similarly, in estrogen-treated MCF-7 human breast cancer cells, CARM1 knockdown leads to reduced cellular proliferation. nih.govbiologists.com CARM1 inhibition has also been shown to inhibit liver cancer cell proliferation and impair the initiation and proliferation of acute myeloid leukemia (AML) cells. portlandpress.com In prostate cancer cell lines, CARM1 knockdown inhibits cell growth and induces apoptosis. nih.govbiologists.com
Specific CARM1 inhibitors, such as EZM2302 (GSK3359088), have demonstrated anti-proliferative effects in various hematopoietic cancer cell lines, with notable potency observed in multiple myeloma (MM) cell lines. acs.orgosti.govresearchgate.netnih.gov The IC₅₀ values for EZM2302 in MM cell lines were in the nanomolar range, indicating potent inhibition of cell stasis. acs.orgosti.govresearchgate.netnih.gov Another CARM1 inhibitor, TP-064, also inhibited the proliferation of a subset of MM cell lines. nih.gov Overexpression of CARM1 in MCF7 breast cancer cells has been shown to inhibit estrogen-dependent cell proliferation and anchorage-independent growth. nih.gov Consistent with its role in estrogen/ERα-induced gene activation, CARM1 has been found to promote the proliferation of ERα-positive breast cancer cells in vitro. thno.org Inhibition of SCD1, which is linked to CARM1-mediated fatty acid reprogramming, has also been shown to suppress the growth of ovarian cancer cells in a CARM1-dependent manner. aacrjournals.org
Cell Cycle Regulation in Response to CARM1-IN-3 Treatment
CARM1 plays a role in regulating the cell cycle, particularly in the context of hormone-responsive cancers. In estrogen-treated MCF-7 breast cancer cells, CARM1 knockdown results in reduced cell cycle progression. nih.govbiologists.com CARM1 is essential for estrogen-induced cell cycle progression in MCF-7 cells and is specifically required for the estrogen-induced expression of the critical cell cycle transcriptional regulator E2F1. aacrjournals.org CARM1 localizes to the promoters of and positively regulates the expression of E2F1 and cyclin E1, factors that promote cell cycle progression. nih.govbiologists.com Upon estrogen stimulation, the E2F1 promoter undergoes CARM1-dependent dimethylation on histone H3 arginine 17 (H3R17me2), a process that coincides with ERα recruitment. aacrjournals.org CARM1 is also required for the induction of E2F1 target genes, including CDC25A, CCNA1, CCNE1, and CCNE2. aacrjournals.org The recruitment of CARM1 and subsequent histone arginine dimethylation are dependent on the presence of the oncogenic coactivator AIB1. aacrjournals.org
CARM1 acts as a potent transcriptional coactivator of the Cyclin E1 gene (CCNE1) and other G₁/S-regulated genes, such as DHFR and cdc6, in conjunction with E2F/DP factors via E2F sites in their promoters. pnas.org CARM1-deficient cells exhibit lowered levels and altered kinetics of CCNE1 and DHFR mRNA expression. pnas.org TP-064 treatment in MM cell lines led to cell cycle arrest in G1 phase. nih.gov Loss of CARM1 in AML models has been shown to impair cell cycle progression. nih.govnih.gov CARM1 also regulates the interaction between p300 and BRCA1, thereby controlling the activation of p21 and Gadd45 genes, which are involved in cell cycle arrest in response to DNA damage. researchgate.net
Induction of Cell Fate Changes and Differentiation Processes
CARM1 has been implicated in regulating cell fate decisions and differentiation processes in various biological contexts. During embryogenesis, CARM1 is involved in regulating cell fate decisions. biorxiv.org Increasing histone H3 methylation through CARM1 expression in embryos elevates the expression of key pluripotency genes and directs cells towards the pluripotent inner cell mass. researchgate.net CARM1 is required for the self-renewal and pluripotency of embryonic stem (ES) cells; its depletion downregulates pluripotency genes, leading to differentiation. researchgate.net CARM1 associates with the promoters of Oct4/Pou5f1 and Sox2, which show detectable levels of R17/26 histone H3 methylation. researchgate.net In CARM1-overexpressing ES cells, histone H3 arginine methylation is also observed at the Nanog promoter, leading to elevated Nanog expression and delayed response to differentiation signals. researchgate.net
CARM1 is required for the proper differentiation of epithelial cells. frontiersin.org In the lung, loss of CARM1 results in hyperproliferation of pulmonary epithelial cells during embryonic development and is required for the proper differentiation of alveolar cells. nih.govbiologists.com Lungs from mice lacking CARM1 have immature alveolar type II cells and an absence of alveolar type I cells. nih.govbiologists.com CARM1 is also involved in regulating embryonic myogenic differentiation and adult muscle differentiation. nih.gov It acts as a master regulator of cell fate during satellite cell asymmetric divisions by methylating PAX7, leading to Myf5 expression. nih.gov CARM1 governs terminal muscle differentiation by binding to MEF2C to modulate target gene expression. nih.gov CARM1 has the potential to play a role in early muscle differentiation by activating Myog expression. nih.gov Arginine methylation appears crucial for proper muscle differentiation. nih.gov CARM1 also regulates chondrogenesis and endochondral ossification through methylation of SOX9. nih.gov CARM1-deficient mice display delayed ossification and accelerated cartilage development. nih.gov Loss of CARM1 in AML models promotes myeloid differentiation. nih.govnih.gov Overexpression of CARM1 in MCF7 cells can simultaneously block cell proliferation and induce differentiation through global regulation of ERα-regulated genes. nih.gov
In Vivo Preclinical Model Investigations
In vivo studies using preclinical animal models have been crucial for evaluating the efficacy of CARM1 inhibition in a more complex biological setting. These investigations have primarily utilized murine models, including xenografts and genetically engineered mice, to assess the impact of CARM1-IN-3 or similar CARM1 inhibitors on tumor growth and development.
Application in Murine Xenograft Models (e.g., Breast Cancer, Multiple Myeloma, Prostate Cancer, Small Cell Lung Cancer)
Murine xenograft models, where human cancer cells are implanted into immunocompromised mice, have been widely used to assess the in vivo anti-tumor activity of CARM1 inhibitors. CARM1 inhibition has been shown to slow tumor growth in a multiple myeloma xenograft model. portlandpress.com EZM2302 demonstrated dose-dependent in vivo CARM1 inhibition and anti-tumor activity in an MM xenograft model (RPMI-8226). acs.orgosti.govresearchgate.netnih.gov While efficacy was seen in the RPMI-8226 model, a second MM xenograft model (NCI-H929) did not respond to EZM2302 treatment. nih.gov Another CARM1 inhibitor, compound 49, showed good antitumor efficacy in an AML xenograft model following oral administration. nih.gov
In breast cancer, CARM1 was evidenced as an ERα co-activator in mouse xenograft models. nih.gov CARM1 has been found to promote tumor growth in mice in consistent with its role in estrogen/ERα-induced gene activation. thno.org A CARM1 inhibitor (referred to as iCARM1) showed potent tumor suppression effects in several mouse breast xenograft and allograft models. acs.org iCARM1 treatment remarkably inhibited the growth of MCF7 cell-derived xenografts compared to control groups. nih.gov Knocking down CARM1 increased estrogen-dependent tumor growth in a MCF7 xenograft mouse model. nih.gov
Studies in NSCLC xenograft models have also been conducted. In vivo experiments suggested that xenograft tumors of CARM1-knockdown PC9 cells grew significantly slower than control tumors. aging-us.com The CARM1 methylation site on NFIB is critical for SCLC cell xenograft growth in mice. nih.gov Targeting CARM1 provides a therapeutic avenue to reduce NFIB oncogenic activity in SCLC, as knockdown of CARM1 or treatment with a CARM1 inhibitor leads to better survival in these models. nih.gov Gallic acid, which affects the CARM1-PELP1 complex, has been reported to inhibit the tumor growth of NSCLC cells in xenograft models in vivo. dovepress.com
In ovarian cancer, inhibition of EZH2, which is linked to CARM1 expression, significantly suppresses the growth of CARM1-expressing ovarian tumors in two xenograft models and improves survival. upenn.edu Inhibition of SCD1 demonstrated efficacy against ovarian cancer in both orthotopic xenograft and syngeneic mouse models in a CARM1-dependent manner. aacrjournals.org
Studies in Genetically Engineered Mouse Models (e.g., CARM1 Knockout Models)
Genetically engineered mouse models, particularly those with CARM1 knockout, have provided valuable insights into the in vivo functions of CARM1. Mice with a targeted deletion of Carm1 (Carm1Δ/Δ) are smaller than their wild-type littermates and die shortly after birth, demonstrating a crucial role for CARM1 in development. nih.govbiologists.comnih.govnih.govoup.com These knockout mice display defects in the differentiation of multiple cell types, including T cells, adipocytes, lung alveolar cells, and muscle cells. nih.govbiologists.comnih.govnih.govoup.com Enzyme-dead CARM1 knock-in mice phenocopy the null mice, indicating that CARM1's enzymatic activity is required for most of its in vivo functions. nih.govoup.com
Conditional knockout mouse models have been used to study the role of CARM1 in specific tissues or at particular developmental stages. A hematopoietic-specific conditional CARM1 knockout mouse model showed that loss of CARM1 has little effect on normal hematopoiesis. nih.gov However, knockout of Carm1 abrogates the initiation and maintenance of acute myeloid leukemia (AML) driven by oncogenic transcription factors in these models. nih.govnih.gov In a SCLC genetically engineered mouse model (GEMM) with either a Carm1 KO or a Nfib knock-in disrupting the methylation site, survival was significantly increased. nih.gov A germline-specific conditional Carm1 knockout mouse model revealed that CARM1 is essential for the late stages of haploid germ cell development, with loss of Carm1 leading to low sperm count and deformed sperm heads. oup.com
Evaluation of Pharmacodynamic Biomarkers in Preclinical Settings
Preclinical evaluation of CARM1 inhibitors like CARM1-IN-3 (Compound 17b) involves assessing pharmacodynamic (PD) biomarkers to understand target engagement and the biological effects of the compound. Pharmacodynamic studies are crucial in preclinical development to characterize the profile of a therapeutic agent and identify parameters for clinical monitoring. ncc.gov.sa These studies aim to measure the biochemical or cellular effects of the drug.
While detailed preclinical pharmacodynamic biomarker data specifically for CARM1-IN-3 (Compound 17b) were not extensively available in the provided search results, studies with other CARM1 inhibitors offer insights into the types of biomarkers typically evaluated. CARM1 is a protein arginine methyltransferase that methylates various histone and non-histone substrates, influencing processes such as transcriptional co-activation and RNA processing. nih.govrcsb.org Inhibition of CARM1 activity is expected to result in decreased methylation of its substrates.
Studies involving other CARM1 inhibitors, such as EZM2302, have assessed the levels of methylation on known CARM1 substrates in preclinical models. For instance, the methylation levels of PABP1 and SmB in tumor tissue were evaluated in a xenograft model treated with EZM2302. nih.gov Inhibition of PABP1 and SmB methylation was observed following EZM2302 treatment, indicating target engagement and modulation of CARM1 activity. nih.govnih.gov In skeletal muscle, treatment with another CARM1 inhibitor (referred to as EZM) significantly decreased markers of CARM1 activity, including specific BAF155Arg1064 and PABP1Arg455/460 methylation, as well as general asymmetric dimethylation of CARM1 substrates. nih.gov These reductions ranged from 55% to 80% compared to control groups. nih.gov
Another relevant pharmacodynamic marker is the methylation of histone H3 at arginine 17 (H3R17), a principal site of CARM1 action. mdpi.com Studies have shown that inhibiting H3R17 methylation can affect the expression of downstream genes regulated by CARM1, such as Cyp24a1. mdpi.com This suggests that monitoring H3R17 methylation or the expression of CARM1-regulated genes can serve as pharmacodynamic indicators. Additionally, in specific contexts like myogenesis, the methylation of transcription factors such as PAX7 by CARM1 is a key event, indicating that the methylation status of such substrates could also be evaluated as a PD biomarker. nih.gov
The evaluation of these and other potential pharmacodynamic biomarkers in preclinical studies helps to establish the relationship between exposure to the CARM1 inhibitor and the degree of target inhibition and its downstream biological effects. ncc.gov.sa This information is vital for understanding the compound's mechanism of action in vivo and for guiding further development.
Advanced Methodologies and Future Research Directions
Advanced Biochemical and Biophysical Characterization Techniques
While no specific data exists for CARM1 17b, advanced techniques are routinely used to characterize novel CARM1 inhibitors.
High-Resolution Mass Spectrometry for Substrate Identification and Methylation Site Analysis
High-resolution mass spectrometry is a powerful tool for identifying the substrates of CARM1 and mapping the precise arginine residues that are methylated. This technique allows researchers to quantify changes in methylation patterns across the proteome in response to an inhibitor. For a novel inhibitor like this compound, this would be a critical step to understand its on-target and off-target effects.
X-ray Crystallography and Structural Studies of CARM1-Inhibitor Complexes
To understand how an inhibitor interacts with CARM1 at the atomic level, X-ray crystallography is employed. This technique provides a three-dimensional structure of the CARM1 protein in complex with the inhibitor. Such studies would reveal the binding mode of this compound, which is crucial for understanding its mechanism of action and for guiding further drug development.
In Vitro Enzyme Assays with Defined Substrates
In vitro enzyme assays are fundamental for characterizing the potency and selectivity of an inhibitor. These assays typically use purified CARM1 enzyme and a known substrate, such as a histone H3 peptide. By measuring the rate of methylation in the presence of varying concentrations of an inhibitor, researchers can determine its IC50 value, a key measure of its potency.
Multi-Omics Approaches in Compound Evaluation
Multi-omics approaches provide a comprehensive view of the cellular response to a drug.
Transcriptomic Analysis (RNA-seq, Microarrays) in Response to Inhibition
Transcriptomic analyses, such as RNA-sequencing (RNA-seq) or microarrays, are used to measure the changes in gene expression that occur when CARM1 is inhibited. Since CARM1 is a transcriptional coactivator, its inhibition is expected to alter the expression of a wide range of genes. Analyzing these changes can provide insights into the biological pathways affected by the inhibitor.
Proteomic Profiling and Post-Translational Modification Mapping
Proteomic profiling allows for the global analysis of protein expression and post-translational modifications. In the context of a CARM1 inhibitor, this would involve using mass spectrometry to identify changes in protein levels and, more specifically, changes in arginine methylation on a proteome-wide scale. This provides a direct measure of the inhibitor's efficacy in cells.
Elucidating Context-Dependent Roles and Isoform-Specific Inhibition
The biological roles of CARM1 can vary significantly depending on the cellular context and the specific CARM1 isoform present. Different isoforms of CARM1 exist, and they may have distinct functions or sensitivities to inhibitors. figshare.com Understanding these differences is crucial for developing targeted therapies. For a specific inhibitor like this compound, it would be necessary to conduct studies to determine if its effects are consistent across different cancer types and whether it exhibits any selectivity for particular CARM1 isoforms. figshare.comnih.gov This research would clarify the specific cellular conditions under which the inhibitor is most effective and would guide its clinical development. nih.govnih.gov
Overcoming Redundancy with Other PRMTs in Biological Systems
The protein arginine methyltransferase (PRMT) family consists of several members that can have overlapping functions. A significant challenge in targeting CARM1 is the potential for functional redundancy with other PRMTs. For instance, research has shown that PRMT6 can also methylate H3R17, the primary substrate of CARM1. nih.govnih.gov This redundancy means that inhibiting CARM1 alone may not be sufficient to eliminate H3R17 methylation, as PRMT6 could compensate for its loss. nih.govnih.gov Therefore, a key future direction is to investigate the efficacy of a specific inhibitor like this compound in cellular models where other PRMTs, particularly PRMT6, are also active. nih.gov This could involve combining the CARM1 inhibitor with a PRMT6 inhibitor to achieve a more complete shutdown of specific methylation events and to test for synergistic effects on cell proliferation. nih.govnih.gov
Q & A
Basic Research Questions
Q. What experimental methods are used to assess CARM1 17b’s inhibitory activity and selectivity?
- Methodology : this compound (CARM1-IN-3 dihydrochloride) is typically evaluated using in vitro enzymatic assays to measure half-maximal inhibitory concentration (IC50). For selectivity, parallel assays against related methyltransferases (e.g., CARM3) are conducted, with IC50 values >25 µM indicating specificity for CARM1 . Cell-based validation involves monitoring N-terminal methylation levels of substrates (e.g., SET proteins) via immunoblotting in treated vs. untreated cells .
Q. How do researchers validate CARM1’s role in cancer progression using compound 17b?
- Methodology : Functional studies include:
- Proliferation assays : Treating cancer cell lines (e.g., MDA-MB-231) with this compound and measuring growth inhibition via MTT or colony formation assays.
- Invasion/EMT analysis : Quantifying changes in epithelial-mesenchymal transition (EMT) markers (e.g., E-cadherin, vimentin) using qPCR or immunofluorescence .
- Transcriptomic profiling : RNA-seq or ChIP-seq to identify CARM1-regulated genes (e.g., CDK4) post-inhibition .
Advanced Research Questions
Q. How can conflicting data on CARM1 isoform-specific roles (e.g., CARM1FL vs. CARM1ΔE15) be resolved experimentally?
- Methodology :
- Isoform-specific knockdown/overexpression : Use CRISPR/Cas9 or siRNA to selectively target CARM1FL or CARM1ΔE15 in models (e.g., breast cancer cells), followed by functional assays (proliferation, apoptosis) .
- Subcellular localization : Immunofluorescence or fractionation to correlate isoform localization (nuclear vs. cytoplasmic) with oncogenic activity .
- Hsp90 inhibition : Treat cells with 17-AAG to assess CARM1ΔE15 stability, as this isoform is more sensitive to Hsp90 disruption .
Q. What statistical approaches address variability in this compound’s efficacy across cancer subtypes?
- Methodology :
- Dose-response modeling : Use nonlinear regression (e.g., log[inhibitor] vs. response curves) to compare IC50 values between subtypes (e.g., TNBC vs. luminal breast cancer) .
- Multivariate analysis : Incorporate variables like CARM1 expression levels (via IHC) or hypoxia markers (HIF1A) to identify confounding factors .
- Error propagation : Calculate uncertainties in IC50 using replicate experiments and report 95% confidence intervals .
Q. How should researchers design studies to reconcile tissue-based vs. cell line data on CARM1 isoforms?
- Methodology :
- Patient-derived xenografts (PDXs) : Compare CARM1 isoform expression and drug response in PDXs vs. cell lines to bridge in vitro and in vivo findings .
- Single-cell RNA-seq : Resolve heterogeneity in CARM1 isoform expression within tumor microenvironments .
- Meta-analysis : Aggregate clinical datasets (e.g., TCGA) to correlate isoform ratios with patient outcomes .
Methodological Challenges & Solutions
Q. What controls are essential for this compound experiments to ensure reproducibility?
- Key controls :
- Positive controls : Co-treatment with pan-methyltransferase inhibitors (e.g., SAH) to confirm on-target effects.
- Negative controls : Use CARM1-knockout cell lines to validate compound specificity .
- Vehicle controls : Account for solvent effects (e.g., DMSO) on cell viability .
Q. How can researchers optimize this compound dosing to avoid off-target effects in in vivo models?
- Approach :
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite identification via LC-MS/MS.
- Toxicity screens : Monitor liver/kidney function markers (e.g., ALT, creatinine) in treated animals .
- Dose escalation : Start with IC50 values from in vitro assays and adjust based on bioavailability .
Emerging Research Directions
Q. What novel techniques could elucidate this compound’s impact on non-canonical substrates?
- Innovative methods :
- Chemical proteomics : Use activity-based probes to capture CARM1-substrate interactions post-inhibition .
- Methylome profiling : Apply methyl-specific antibodies or mass spectrometry to identify arginine-methylated proteins in treated cells .
Q. How can multi-omics integration improve understanding of this compound’s therapeutic potential?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
